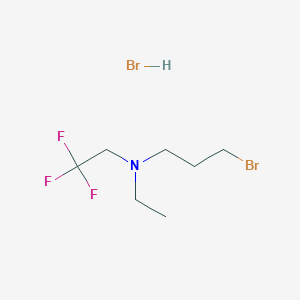

(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide

Description

Properties

IUPAC Name |

3-bromo-N-ethyl-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrF3N.BrH/c1-2-12(5-3-4-8)6-7(9,10)11;/h2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECCGTDLTUURQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCBr)CC(F)(F)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methods Using Trifluoroethyl Sulfonates and Ammonia

- Reaction Conditions: 2,2,2-trifluoroethyl methanesulfonate or p-toluenesulfonate is reacted with aqueous ammonia (28%) in the presence of dimethyl sulfoxide as solvent, typically in an autoclave at 150 °C for 3–5 hours under pressure (~0.67 MPa).

- Yields: Gas chromatography analysis shows yields of 79–85% for 2,2,2-trifluoroethylamine with minimal by-products such as bis(trifluoroethyl)amine.

Continuous Flow Pipeline Reactor Method

- Process: 1,1,1-trifluoro-2-chloroethane dissolved in glycerol is mixed with ammonia (30–100% concentration) and passed through a pipeline reactor at 150–200 °C, 2–4 MPa, with residence times of 20–30 minutes.

- Advantages: This method shortens reaction time drastically compared to traditional batch methods (from 24 hours to 20–30 minutes) and achieves high yields up to 97% after neutralization and vacuum rectification.

| Parameter | Traditional Batch Method | Pipeline Reactor Method |

|---|---|---|

| Temperature | 150 °C | 150–200 °C |

| Pressure | ~0.67 MPa | 2–4 MPa |

| Reaction Time | 3–5 hours | 20–30 minutes |

| Yield of 2,2,2-trifluoroethylamine | 79–85% | Up to 97% |

| By-products | Trace bis(trifluoroethyl)amine | Minimal |

Synthesis of (3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine Hydrobromide

The final compound is synthesized by combining the 2,2,2-trifluoroethylamine intermediate with 3-bromopropylamine and ethyl groups under controlled conditions.

General Synthetic Route

- Step 1: Reaction of 3-bromopropylamine with ethyl trifluoroacetate or trifluoroethylamine derivatives.

- Step 2: Use of a base such as sodium hydroxide to facilitate nucleophilic substitution and amine alkylation.

- Step 3: Isolation and purification of the product by crystallization or distillation to obtain the hydrobromide salt form.

This approach ensures the selective formation of the tertiary amine with the desired substituents while minimizing side reactions.

Industrial Production Considerations

- Large-scale batch reactions are optimized for yield and purity.

- Automated control systems regulate temperature, pressure, and reagent addition.

- Advanced purification techniques such as recrystallization and chromatography are employed to achieve high purity.

Supporting Research Findings and Reaction Conditions

Though direct literature on the exact preparation of this compound is limited, analogous reactions and related amine syntheses provide insights:

- Reactions involving N-substituted amines and alkyl halides under basic conditions yield high selectivity.

- The presence of electron-withdrawing trifluoroethyl groups requires careful control of temperature and base to avoid decomposition or side reactions.

- Use of lithium alkoxides and carbamate intermediates in related amine syntheses show that mild temperatures (15–30 °C) and controlled addition sequences improve product yields and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, such as hydroxide ions or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents such as ether or tetrahydrofuran.

Major Products Formed

Substitution Reactions: Products include substituted amines or alcohols.

Oxidation Reactions: Products include oxides or other oxidized derivatives.

Reduction Reactions: Products include reduced amines or other reduced derivatives.

Scientific Research Applications

(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amines and other nitrogen-containing compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amines.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide involves its interaction with various molecular targets, including enzymes and receptors. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and other biomolecules. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. These interactions can lead to changes in the activity of enzymes or receptors, affecting biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Compound 1 : (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine Hydrobromide

- Structure : Differs by replacing the ethyl group with a bulkier propan-2-yl (isopropyl) substituent.

- Impact: Increased steric hindrance may reduce nucleophilic reactivity compared to the target compound.

Compound 2 : 3-((3-Aminopropyl)amino)phenol Hydrobromide

- Structure: Features an aminophenol core and a bromopropanamine side chain.

- Impact: The phenolic hydroxyl group introduces hydrogen-bonding capacity and acidity (pKa ~10), contrasting with the nonpolar trifluoroethyl group in the target compound. This difference may influence solubility (polar vs. organic solvents) and biological target interactions .

- Synthesis: Utilizes ethanol reflux conditions, a common method for hydrobromide salts, but requires precise stoichiometry to avoid byproducts.

Electronic and Reactivity Profiles

- Trifluoroethyl Group: The strong electron-withdrawing nature of the trifluoroethyl group reduces the basicity of the amine, making the target compound less prone to protonation in physiological environments. This contrasts with non-fluorinated analogs, which may exhibit higher basicity and faster degradation in vivo.

- Bromine as a Leaving Group : The bromine atom on the propyl chain enables alkylation reactions, akin to 2-Bromo-3-trifluoromethylthiophene (), where bromine facilitates nucleophilic aromatic substitution. However, the aliphatic vs. aromatic context alters reactivity rates and mechanisms .

Comparative Data Table

Biological Activity

Overview

(3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide is a synthetic compound characterized by its unique molecular structure, which includes a bromopropyl group, an ethyl group, and a trifluoroethyl group. This compound has garnered attention in both organic synthesis and biological research due to its potential interactions with various biomolecular targets.

- Molecular Formula : C7H13BrF3N·HBr

- CAS Number : 1461707-37-8

- Structure : The compound features a bromine atom, which can participate in nucleophilic substitution reactions, and a trifluoroethyl group that enhances lipophilicity.

The biological activity of this compound is primarily mediated through its interaction with enzymes and receptors. The bromopropyl moiety can act as an alkylating agent, modifying nucleophilic sites on proteins and other biomolecules. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating interactions with hydrophobic regions of target molecules. These interactions can lead to alterations in enzyme activity and modulation of biological pathways.

Biological Applications

- Enzyme Mechanisms : This compound is utilized in studies investigating enzyme mechanisms where amines play a critical role.

- Biological Pathways : It serves as a probe for exploring biological pathways involving amines, particularly in the context of drug development and metabolic studies.

Comparative Analysis

The compound's biological activity can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3-Bromopropyl)(methyl)(2,2,2-trifluoroethyl)amine hydrobromide | Similar structure with methyl group | Lower lipophilicity |

| (3-Bromopropyl)(ethyl)(2,2,2-difluoroethyl)amine hydrobromide | Similar structure with difluoroethyl group | Different receptor interaction profile |

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting potential applications in therapeutic contexts.

Study 2: Lipophilicity and Bioavailability

Research focused on the lipophilicity of this compound compared to other fluorinated amines showed that the trifluoroethyl group significantly increases membrane permeability. This property is crucial for developing compounds intended for CNS penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.